molecular formula C14H19NO2 B6045473 (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine

(1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine

Cat. No. B6045473
M. Wt: 233.31 g/mol
InChI Key: XIPYONXASDNYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine, also known as MDBP, is a novel psychoactive substance that belongs to the amphetamine family. MDBP is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in research and medicine.

Mechanism of Action

(1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine acts as a substrate for monoamine transporters, including dopamine and serotonin transporters. This leads to an increase in the release of dopamine and serotonin in the brain, which can modulate the activity of dopamine and serotonin receptors. (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine also has a high affinity for the vesicular monoamine transporter, which can lead to the accumulation of dopamine and serotonin in vesicles, resulting in increased release.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine has been shown to have a range of biochemical and physiological effects. Studies have shown that (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine can increase locomotor activity in animals, which is indicative of its stimulant properties. (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine has also been shown to increase heart rate and blood pressure in animals, which may have implications for its use in humans. Additionally, (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine has been shown to increase the release of dopamine and serotonin in the brain, which may have implications for its use in the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

(1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. Additionally, (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine has been shown to have a high affinity for monoamine transporters, which makes it a useful tool for studying the activity of these transporters in the brain. However, there are also limitations to the use of (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine in lab experiments. Its stimulant properties may make it difficult to interpret behavioral data, and its effects on heart rate and blood pressure may limit its use in certain experimental paradigms.

Future Directions

There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine. One area of research is the development of new compounds that are structurally similar to (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine but have improved therapeutic properties. Another area of research is the investigation of the long-term effects of (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine on the brain and behavior. Additionally, research is needed to explore the potential therapeutic applications of (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine in the treatment of psychiatric disorders. Finally, more research is needed to understand the mechanisms underlying the effects of (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine on monoamine transporters and receptors in the brain.
Conclusion:
In conclusion, (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine is a novel psychoactive substance that has gained increasing attention in the scientific community due to its potential applications in research and medicine. (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine can be synthesized through a series of chemical reactions and has potential applications in scientific research, particularly in the field of neuroscience. (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine acts as a substrate for monoamine transporters and has a range of biochemical and physiological effects. While there are limitations to the use of (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine in lab experiments, there are also several future directions for research on this compound.

Synthesis Methods

(1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine can be synthesized through a series of chemical reactions. The first step involves the synthesis of 3-methylcyclopentylamine, which is obtained through the reaction of cyclopentanone with methylamine. The second step involves the synthesis of (1,3-benzodioxol-5-ylmethyl) chloride, which is obtained through the reaction of 1,3-benzodioxole with thionyl chloride. The final step involves the reaction of (1,3-benzodioxol-5-ylmethyl) chloride with 3-methylcyclopentylamine to produce (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine.

Scientific Research Applications

(1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine has potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine can modulate the activity of dopamine and serotonin receptors in the brain, which are involved in the regulation of mood, motivation, and reward. (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine has also been shown to increase the release of dopamine and serotonin in the brain, which may have therapeutic implications for the treatment of psychiatric disorders such as depression, anxiety, and addiction.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-methylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-2-4-12(6-10)15-8-11-3-5-13-14(7-11)17-9-16-13/h3,5,7,10,12,15H,2,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPYONXASDNYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine

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